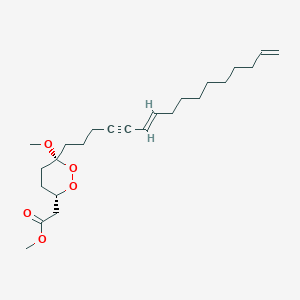
5-Ortho-tolylpentene
Overview
Description
Synthesis Analysis
Several methods exist for synthesizing 5-OTP. Notably, it can be prepared via alkenylation of ortho-xylene with 1,3-butadiene. This reaction yields 5-OTP with high yield . Other patents and studies have explored alternative synthetic routes, including those involving zeolite catalysts .
Scientific Research Applications
Synthesis of 1,5-Dimethyltetralin
5-OTP: is used in the synthesis of 1,5-Dimethyltetralin (1,5-DMT) , which is a crucial intermediate in the production of polyethylene naphthalate (PEN). The cyclization reaction of 5-OTP to 1,5-DMT is carried out using H-beta zeolite , which shows higher activity and selectivity compared to other catalysts .
Catalysis Research
In catalysis research, the use of H-beta zeolite for the cyclization of 5-OTP to 1,5-DMT provides insights into the design of more efficient catalysts. This research has implications for improving industrial processes and developing new catalytic systems .
Polymer Chemistry
5-OTP serves as a monomer in the production of PEN, a polyester with superior properties for advanced materials applications. The conversion to 1,5-DMT is a key step in enhancing the thermal and mechanical properties of PEN .
Material Science
The study of 5-OTP’s transformation into 1,5-DMT contributes to material science by providing a pathway to synthesize materials with specific characteristics, such as increased resistance to heat and chemicals .
Chemical Engineering
In chemical engineering, the process optimization of converting 5-OTP to 1,5-DMT involves understanding the reaction mechanisms, kinetics, and the role of catalysts, which is vital for scaling up production .
Environmental Chemistry
The efficient synthesis of 1,5-DMT from 5-OTP using H-beta zeolite can lead to more environmentally friendly production processes by reducing waste and energy consumption .
Petrochemical Industry
5-OTP can be derived from petrochemical processes, and its conversion to valuable compounds like 1,5-DMT demonstrates the potential for creating high-value products from raw hydrocarbons .
Academic Research and Education
The reactions involving 5-OTP are used as case studies in academic settings to educate students about organic synthesis, reaction mechanisms, and the application of zeolites in industrial chemistry .
properties
IUPAC Name |
1-methyl-2-pent-4-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-4-5-9-12-10-7-6-8-11(12)2/h3,6-8,10H,1,4-5,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCFBYVNDQNAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446728 | |
| Record name | 5-ortho-tolylpentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42946-77-0 | |
| Record name | 5-ortho-tolylpentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the catalytic cyclization of 5-ortho-tolylpentene in the production of PEN?
A: The catalytic cyclization of 5-ortho-tolylpentene is a crucial step in synthesizing 1,5-dimethyltetralin (1,5-DMT) []. 1,5-DMT is a vital intermediate in the production of 2,6-dimethylnaphthalene (2,6-DMN), which is then used to create polyethylene naphthalate (PEN) []. PEN is a high-performance plastic known for its superior properties, making this synthesis pathway highly relevant for industrial applications.
Q2: How does the choice of catalyst impact the conversion of 5-ortho-tolylpentene to 1,5-dimethyltetralin?
A: The study by [] demonstrated that H-beta zeolite exhibits superior catalytic activity and selectivity for converting 5-ortho-tolylpentene to 1,5-dimethyltetralin compared to H-USY zeolite, another catalyst mentioned in several patents. H-beta zeolite achieved 100% selectivity to 1,5-DMT at temperatures below 140°C, while minimizing the formation of undesirable byproducts like other DMT isomers and polymers []. This enhanced performance is attributed to H-beta's unique microcrystallite structure, characterized by a large external surface area, mesopores, and optimal acidic strength [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(N,N-dimethylcarbamoyl)oxy]-5-(naphth-1-yl)naphtho[2,3-b]pyrrolo[1,2-d][1,4]oxazepine](/img/structure/B1249063.png)
![N-Ethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1249064.png)
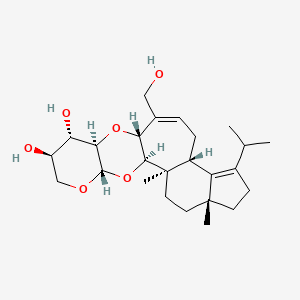

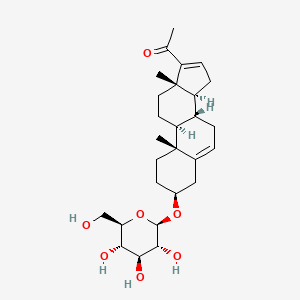
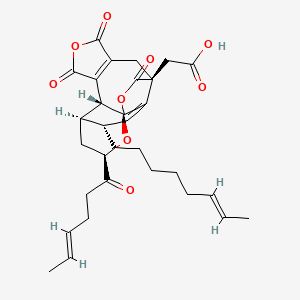
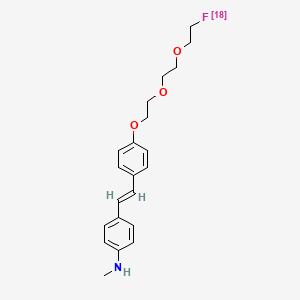
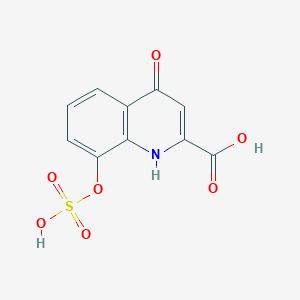

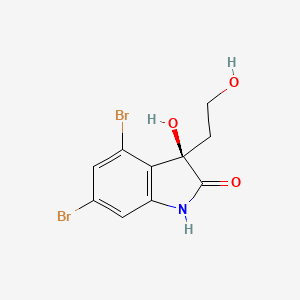

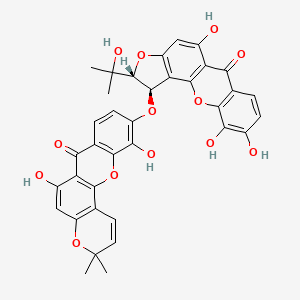
![3-[(1R)-2-[(1S,2R,4aR,5S)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1249076.png)
